2-Diphenylmethylamino-2-oxazoline
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Overview
Description
2-Diphenylmethylamino-2-oxazoline is a heterocyclic compound that features an oxazoline ring with a diphenylmethylamino substituent. This compound is part of the oxazoline family, which is known for its diverse applications in organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diphenylmethylamino-2-oxazoline typically involves the dehydrative cyclization of N-(2-hydroxyethyl)amides. One common method uses triflic acid (TfOH) as a catalyst, which promotes the cyclization reaction and generates water as the only byproduct . This method is advantageous due to its high efficiency and minimal waste production.
Industrial Production Methods
Industrial production of this compound often employs continuous flow synthesis techniques. For example, a solution of the oxazoline precursor can be passed through a column reactor packed with activated manganese dioxide (MnO2) at elevated temperatures . This method allows for the rapid and efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-Diphenylmethylamino-2-oxazoline undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the oxazoline ring acts as a leaving group.
Common Reagents and Conditions
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: The major product of oxidation is the corresponding oxazole.
Substitution: Depending on the nucleophile used, different substituted oxazolines can be obtained.
Scientific Research Applications
2-Diphenylmethylamino-2-oxazoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Diphenylmethylamino-2-oxazoline involves its interaction with biological membranes and DNA. Studies have shown that the compound can disrupt bacterial cell membranes, leading to cell lysis . Additionally, it may interact with bacterial DNA, affecting cell division and replication .
Comparison with Similar Compounds
Similar Compounds
Oxazoles: These compounds are structurally similar but differ in their oxidation state and reactivity.
Thiazoles: Similar in structure but contain sulfur instead of oxygen, leading to different chemical properties.
Imidazoles: These compounds have two nitrogen atoms in the ring and exhibit different reactivity and applications.
Uniqueness
2-Diphenylmethylamino-2-oxazoline is unique due to its specific substituent, which imparts distinct chemical and biological properties
Properties
CAS No. |
92965-79-2 |
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Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
N-benzhydryl-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C16H16N2O/c1-3-7-13(8-4-1)15(14-9-5-2-6-10-14)18-16-17-11-12-19-16/h1-10,15H,11-12H2,(H,17,18) |
InChI Key |
PKQVSBQIQNUSJC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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